1-Bromo-2-methyl-8-nitronaphthalene
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Overview
Description
1-Bromo-2-methyl-8-nitronaphthalene is an organic compound with the molecular formula C₁₁H₈BrNO₂ It is a derivative of naphthalene, characterized by the presence of a bromine atom at the first position, a methyl group at the second position, and a nitro group at the eighth position on the naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-2-methyl-8-nitronaphthalene typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the bromination of 2-methyl-8-nitronaphthalene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to avoid over-bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-methyl-8-nitronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-methyl-8-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-8-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The bromine atom allows for further functionalization, enabling the study of various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-2-methyl-8-nitronaphthalene can be compared with other similar compounds such as:
1-Bromo-2-methylnaphthalene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
2-Methyl-1-nitronaphthalene:
1-Nitronaphthalene: Lacks both the methyl and bromine groups, making it a simpler compound with different reactivity patterns.
The presence of both the bromine and nitro groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-bromo-2-methyl-8-nitronaphthalene |
InChI |
InChI=1S/C11H8BrNO2/c1-7-5-6-8-3-2-4-9(13(14)15)10(8)11(7)12/h2-6H,1H3 |
InChI Key |
SHFRBYYZJZDSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=C2[N+](=O)[O-])C=C1)Br |
Origin of Product |
United States |
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